molecular formula C6H6BrF3N2 B2505798 3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole CAS No. 1354704-62-3

3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole

Cat. No.: B2505798
CAS No.: 1354704-62-3
M. Wt: 243.027
InChI Key: RNUMAHJLDBNULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole is a chemical compound with the molecular formula C6H6BrF3N2 and a molecular weight of 243.02 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole typically involves the reaction of 3-bromo-5-methylpyrazole with 2,2,2-trifluoroethyl bromide under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding dihydropyrazole derivative.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.

Comparison with Similar Compounds

3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole can be compared with other similar compounds, such as:

    3-Bromo-5-methyl-1H-pyrazole: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

    5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole:

    3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, which may influence its chemical stability and reactivity.

The presence of the trifluoroethyl group in this compound makes it unique, as this group can significantly impact the compound’s lipophilicity, chemical reactivity, and biological activity.

Properties

IUPAC Name

3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c1-4-2-5(7)11-12(4)3-6(8,9)10/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUMAHJLDBNULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.